molecular formula C14H23NO4 B1428269 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid CAS No. 1373028-50-2

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid

Cat. No.: B1428269
CAS No.: 1373028-50-2
M. Wt: 269.34 g/mol
InChI Key: OPAOGOMXWHMOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butoxycarbonyl)-6-azaspiro[26]nonane-1-carboxylic acid is a synthetic organic compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are typically the substituted derivatives of the spirocyclic core.

    Deprotection Reactions: The major product is the free amine derivative of the spirocyclic core.

Scientific Research Applications

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. In the context of organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions at the amine site. The spirocyclic core can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[2.6]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-5-14(6-8-15)9-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAOGOMXWHMOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid
Reactant of Route 2
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid
Reactant of Route 6
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.